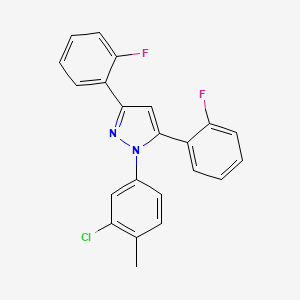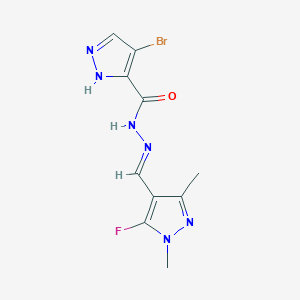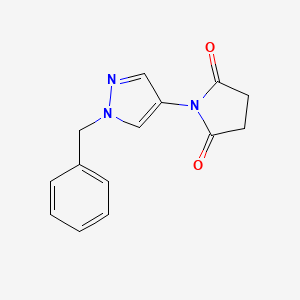![molecular formula C17H14N2OS B10921878 (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921878.png)
(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an imidazole ring, a phenyl group, and a thienyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling with Phenyl Group: The imidazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of the Thienyl Group: The thienyl group is introduced via a Heck reaction, where the phenyl-imidazole intermediate is reacted with a thienyl halide in the presence of a palladium catalyst.
Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thienyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is investigated for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities due to its ability to interact with specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE: Lacks the thienyl group, resulting in different reactivity and biological activity.
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the thienyl ring.
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-FURYL)-2-PROPEN-1-ONE: Contains a furan ring instead of a thienyl ring, leading to different chemical properties.
Uniqueness
(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of both an imidazole and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(E)-1-(4-imidazol-1-ylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2OS/c1-13-8-11-21-17(13)7-6-16(20)14-2-4-15(5-3-14)19-10-9-18-12-19/h2-12H,1H3/b7-6+ |
InChI Key |
OQEPFNRAYOVUCV-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921799.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10921805.png)

![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10921837.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921844.png)
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10921855.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10921859.png)

